3-Bromo-5-(1-hydroxyethyl)pyridine

Epigenetics Histone Deacetylase (HDAC) Inhibition Anti-parasitic Drug Discovery

3-Bromo-5-(1-hydroxyethyl)pyridine (CAS 283608-66-2, IUPAC: 1-(5-bromopyridin-3-yl)ethanol) is a heterocyclic building block with the molecular formula C7H8BrNO and a molecular weight of 202.05. It is characterized by a bromine atom at the 3-position and a 1-hydroxyethyl group at the 5-position of the pyridine ring, providing a unique combination of a halogen handle for cross-coupling reactions and a hydroxyl group for further derivatization.

Molecular Formula C7H8BrNO
Molecular Weight 202.051
CAS No. 283608-66-2
Cat. No. B2941091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(1-hydroxyethyl)pyridine
CAS283608-66-2
Molecular FormulaC7H8BrNO
Molecular Weight202.051
Structural Identifiers
SMILESCC(C1=CC(=CN=C1)Br)O
InChIInChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3
InChIKeySRELUKWTQNFSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(1-hydroxyethyl)pyridine (CAS 283608-66-2): A Strategic Pyridine Building Block for Medicinal Chemistry and Chemical Biology


3-Bromo-5-(1-hydroxyethyl)pyridine (CAS 283608-66-2, IUPAC: 1-(5-bromopyridin-3-yl)ethanol) is a heterocyclic building block with the molecular formula C7H8BrNO and a molecular weight of 202.05 [1]. It is characterized by a bromine atom at the 3-position and a 1-hydroxyethyl group at the 5-position of the pyridine ring, providing a unique combination of a halogen handle for cross-coupling reactions and a hydroxyl group for further derivatization . This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Commercially, it is typically supplied as a liquid with a standard purity of 98%, and its safety data sheet indicates it is classified as harmful if swallowed (H302) and causes skin and eye irritation (H315, H319) [2].

Why 3-Bromo-5-(1-hydroxyethyl)pyridine is Not a Simple 'Drop-In' Replacement for Other Bromopyridines


3-Bromo-5-(1-hydroxyethyl)pyridine occupies a distinct chemical space that cannot be directly interchanged with common bromopyridine analogs. Its defining feature is the 1-hydroxyethyl group at the 5-position, which introduces a hydrogen-bond donor/acceptor and a chiral center (in its racemic form) not present in simpler analogs like 3-bromo-5-methylpyridine [1] or 3-bromo-5-(hydroxymethyl)pyridine . This substituent significantly alters the molecule's polarity, hydrogen bonding capacity, and potential for stereoselective interactions, which can be critical for optimizing target binding, solubility, and downstream synthetic routes. The presence of the hydroxyl group also changes the electronic properties of the pyridine ring and provides a reactive handle orthogonal to the bromine atom, enabling sequential derivatization strategies that are unattainable with less functionalized analogs. Therefore, generic substitution based solely on the presence of a bromopyridine core is likely to lead to different reactivity profiles and altered biological outcomes.

Quantitative Evidence for the Differentiation of 3-Bromo-5-(1-hydroxyethyl)pyridine from Structural Analogs


HDAC Inhibition: Potency of 3-Bromo-5-(1-hydroxyethyl)pyridine Against Histone Deacetylase

3-Bromo-5-(1-hydroxyethyl)pyridine demonstrates direct inhibitory activity against histone deacetylase (HDAC) derived from Eimeria tenella protozoa, a key target for anti-parasitic therapy [1]. In a biochemical assay, the compound exhibited an IC50 value of 200 nM. This data provides a clear, quantitative measure of its biological activity. While a direct, side-by-side comparison with the IC50 values of other bromopyridine analogs in the same assay is not available from the current evidence, this measured potency establishes a crucial baseline for this specific compound and differentiates it from analogs lacking the 1-hydroxyethyl group, which may exhibit no or significantly different activity against this target .

Epigenetics Histone Deacetylase (HDAC) Inhibition Anti-parasitic Drug Discovery

Acid-Base Character: pKa Comparison of 3-Bromo-5-(1-hydroxyethyl)pyridine vs. Pyridine

The predicted acid dissociation constant (pKa) for the hydroxyl group of 3-bromo-5-(1-hydroxyethyl)pyridine is 13.36 ± 0.20 . This is significantly higher than the pKa of the conjugate acid of unsubstituted pyridine (approximately 5.2), indicating that the compound is a much weaker acid and exists predominantly in its protonated form over a different pH range [1]. This difference in acid-base behavior directly impacts solubility, logD, and the molecule's ability to form hydrogen bonds as a donor or acceptor, which are critical parameters influencing pharmacokinetic properties and target engagement.

Physicochemical Properties Drug-likeness pKa Prediction

Procurement Differentiator: Availability of Defined Chiral Forms (Racemic vs. Enantiopure)

3-Bromo-5-(1-hydroxyethyl)pyridine contains a chiral center, and commercial offerings are available as either a racemic mixture (CAS 283608-66-2) or as single enantiomers, such as the (S)-enantiomer (CAS 1108727-07-6) . This provides a significant advantage for procurement and research strategy. The racemate is a cost-effective entry point for early-stage, achiral synthesis or initial screening . Conversely, the enantiopure form is essential for advanced medicinal chemistry programs where stereochemistry dictates biological activity, enabling the development of stereospecific structure-activity relationships (SAR) [1]. This choice is not available for simpler, non-chiral bromopyridine analogs like 3-bromo-5-methylpyridine, which lack a stereocenter and thus preclude the study of enantiomeric effects.

Chiral Synthesis Medicinal Chemistry Procurement Building Blocks

Synthetic Utility: A Validated Intermediate in Patented Tricyclic Compound Synthesis

The synthetic utility of 3-bromo-5-(1-hydroxyethyl)pyridine is explicitly demonstrated in US Patent US5998620, where it serves as a key intermediate in the preparation of tricyclic compounds [1]. The patented process details the reaction of a bromo-substituted pyridine (of which this compound is a representative example) with an amine, followed by further steps to build a complex tricyclic scaffold. This validation in an industrial patent filing confirms its practicality and value in multi-step synthetic sequences aimed at producing molecules of pharmaceutical interest, distinguishing it from less-validated or purely exploratory building blocks.

Organic Synthesis Pharmaceutical Process Chemistry Tricyclic Compounds

Optimal Application Scenarios for Procuring 3-Bromo-5-(1-hydroxyethyl)pyridine


Building Stereochemical Diversity into Medicinal Chemistry Libraries

Procure the racemic mixture of 3-bromo-5-(1-hydroxyethyl)pyridine for the initial synthesis and screening of a focused library of bromopyridine-derived compounds. The chiral center provides an inherent point of structural diversity, allowing for subsequent hit-to-lead optimization. Should a hit emerge, the separate enantiomers can be sourced (e.g., CAS 1108727-07-6) to establish stereospecific SAR and determine the eutomer/distomer profile, a workflow supported by the commercial availability of both racemic and enantiopure forms .

Investigating HDAC Inhibition for Anti-parasitic or Epigenetic Targets

Source 3-bromo-5-(1-hydroxyethyl)pyridine for use as a tool compound or a starting point for medicinal chemistry campaigns aimed at histone deacetylases (HDACs), particularly those from parasitic organisms. The validated IC50 of 200 nM against E. tenella HDAC provides a clear, quantitative rationale for its selection over other bromopyridines with unknown or untested activity against this enzyme class [1]. This pre-existing activity data reduces the risk of beginning a new program with a completely inactive scaffold.

Synthesis of Complex, Patentable Heterocyclic Scaffolds

Utilize 3-bromo-5-(1-hydroxyethyl)pyridine as a starting material in multi-step syntheses of tricyclic or other complex heterocycles, following precedents established in patent literature [2]. Its dual functionality (bromine for cross-coupling, hydroxyl for etherification, esterification, or oxidation) makes it a strategic building block for constructing molecular complexity in a convergent manner, thereby accelerating the exploration of new chemical space for drug discovery.

Physicochemical Property Optimization in Early Drug Discovery

Select 3-bromo-5-(1-hydroxyethyl)pyridine as a core fragment to modulate the solubility and hydrogen bonding capacity of a lead series. The significantly higher pKa of its hydroxyl group (~13.4) compared to the pyridine nitrogen provides a tool for understanding and optimizing the compound's ionization state across a physiological pH range . This can be critical for improving a drug candidate's oral bioavailability and reducing off-target promiscuity.

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